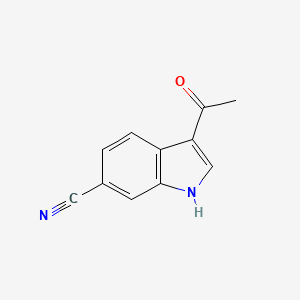

3-acetyl-1H-indole-6-carbonitrile

Description

BenchChem offers high-quality 3-acetyl-1H-indole-6-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-acetyl-1H-indole-6-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-1H-indole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-7(14)10-6-13-11-4-8(5-12)2-3-9(10)11/h2-4,6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGVUXDVCKDSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701300905 | |

| Record name | 3-Acetyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701300905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83783-34-0 | |

| Record name | 3-Acetyl-1H-indole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83783-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701300905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 3-acetyl-1H-indole-6-carbonitrile

An In-depth Technical Guide to the Synthesis and Characterization of 3-acetyl-1H-indole-6-carbonitrile

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Modifications to the indole scaffold are a primary strategy for modulating biological activity, and the introduction of functional groups at the C3 and C6 positions is of particular interest. This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of 3-acetyl-1H-indole-6-carbonitrile, a key intermediate for chemical and pharmaceutical research.[1][3] We will delve into the strategic rationale behind the chosen synthetic pathway, provide detailed, field-tested protocols, and outline a rigorous characterization workflow. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for achieving a high-purity final compound.

Strategic Rationale and Overview

The synthesis of 3-acetyl-1H-indole-6-carbonitrile is most effectively approached via a two-step sequence starting with the construction of the core intermediate, 6-cyanoindole, followed by a regioselective acylation at the C3 position.

-

The 6-Cyano Moiety : The electron-withdrawing cyano group at the 6-position significantly alters the electronic properties of the indole ring and serves as a versatile synthetic handle for further molecular elaboration, such as conversion to amines, carboxylic acids, or tetrazoles.[4] This functional group is crucial in the development of therapeutics targeting the central nervous system, including dopamine D4 receptor ligands.[1][4]

-

The 3-Acetyl Group : The indole C3 position is highly nucleophilic, making it the preferred site for electrophilic substitution.[1] Introducing an acetyl group at this position is a common strategy in the synthesis of bioactive molecules.[2][5] The resulting ketone can participate in a wide array of subsequent chemical transformations.

This guide focuses on the Friedel-Crafts acylation of 6-cyanoindole, a classic and reliable method for installing the 3-acetyl group.[6][7]

Synthetic Pathway and Mechanism

The overall synthetic strategy is depicted below. The initial step involves the formation of the 6-cyanoindole scaffold, followed by the critical C3-acylation step.

Caption: Overall synthetic workflow for 3-acetyl-1H-indole-6-carbonitrile.

Synthesis of the 6-Cyanoindole Intermediate

While several methods exist for the synthesis of 6-cyanoindole, including the Fischer indole synthesis from 4-cyanophenylhydrazine, this guide will presume the availability of the 6-cyanoindole precursor, as it is a commercially available and strategically important building block.[1][4] Industrially, it can be prepared via palladium-catalyzed cyanation of 6-bromoindole.[3]

Friedel-Crafts Acylation: Mechanism and Considerations

The Friedel-Crafts acylation is a robust electrophilic aromatic substitution reaction.[7] The reaction of 6-cyanoindole with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), proceeds regioselectively at the C3 position.

Mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst activates the acetyl chloride, forming a highly electrophilic acylium ion intermediate.

-

Electrophilic Attack: The electron-rich C3 position of the indole ring attacks the acylium ion. This is the rate-determining step and is favored at C3 due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion) through resonance.

-

Deprotonation: A weak base removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the 3-acetylated product.

-

Complexation: The product, a ketone, can form a complex with the Lewis acid. Therefore, a stoichiometric amount of the catalyst is typically required, and an aqueous workup is necessary to liberate the final product.[7]

Caption: Mechanism of the Friedel-Crafts acylation of 6-cyanoindole.

Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Acetyl chloride and aluminum chloride are corrosive and react violently with water.

Synthesis of 3-acetyl-1H-indole-6-carbonitrile

This protocol is adapted from established Friedel-Crafts acylation procedures for indoles.[6][8][9]

Materials:

-

6-Cyanoindole (1.0 eq)

-

Acetyl chloride (1.2 eq)

-

Anhydrous Aluminum chloride (AlCl₃) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1 M HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.5 eq).

-

Solvent Addition: Add anhydrous dichloromethane via syringe and cool the resulting slurry to 0 °C in an ice bath.

-

Reagent Addition: Slowly add acetyl chloride (1.2 eq) to the stirred slurry via the dropping funnel over 15 minutes. Stir the mixture at 0 °C for an additional 30 minutes.

-

Substrate Addition: Dissolve 6-cyanoindole (1.0 eq) in a minimal amount of anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This step hydrolyzes the aluminum complexes and should be performed slowly in a fume hood.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane as the eluent to yield pure 3-acetyl-1H-indole-6-carbonitrile.

Caption: Step-by-step experimental workflow for synthesis and purification.

Characterization Data

The identity and purity of the synthesized 3-acetyl-1H-indole-6-carbonitrile (Molecular Formula: C₁₁H₈N₂O, Molecular Weight: 184.19 g/mol ) must be confirmed through rigorous analysis.[10]

Spectroscopic Analysis

| Technique | Functional Group / Proton | Expected Observation |

| ¹H NMR | Indole N-H | Broad singlet, ~8.5-9.5 ppm |

| Aromatic C-H (indole ring) | Multiplets, ~7.4-8.3 ppm | |

| Acetyl -CH₃ | Singlet, ~2.5 ppm | |

| ¹³C NMR | Carbonyl C=O | ~190-195 ppm |

| Indole C-atoms | ~110-140 ppm | |

| Nitrile C≡N | ~118-122 ppm | |

| Acetyl -CH₃ | ~27-30 ppm | |

| IR Spectroscopy | N-H stretch | ~3200-3400 cm⁻¹ (broad) |

| C≡N stretch (nitrile) | ~2220-2230 cm⁻¹ (sharp, strong) | |

| C=O stretch (ketone) | ~1630-1650 cm⁻¹ (strong) |

Mass Spectrometry

-

High-Resolution Mass Spectrometry (HRMS): The ESI-MS spectrum should show a protonated molecular ion peak [M+H]⁺ with an m/z value corresponding to the calculated exact mass of C₁₁H₉N₂O⁺. This provides confirmation of the elemental composition.[11]

Physical and Chromatographic Data

| Parameter | Description |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | A sharp melting point is indicative of high purity.[12] |

| TLC | A single spot in an appropriate solvent system (e.g., 30% Ethyl Acetate/Hexane) indicates high purity. |

| HPLC | Purity should be ≥95% as determined by peak area integration. |

Conclusion

This guide has detailed a reliable and well-precedented methodology for the synthesis of 3-acetyl-1H-indole-6-carbonitrile. By understanding the underlying Friedel-Crafts acylation mechanism and adhering to the meticulous experimental and purification protocols, researchers can confidently produce this valuable chemical intermediate. The comprehensive characterization workflow ensures the structural integrity and purity of the final compound, making it suitable for subsequent applications in medicinal chemistry and drug development. The strategic placement of the acetyl and cyano functionalities provides a versatile platform for the creation of diverse and complex molecular architectures.

References

- Guidechem. (n.d.). 6-Cyanoindole 15861-36-6 wiki.

- Benchchem. (n.d.). 6-Cyanoindole: A Versatile Intermediate for Synthetic Chemistry.

- Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.

- ChemicalBook. (n.d.). 6-Cyano-2-(4-cyanophenyl)indole synthesis.

- Khezri, M., Afghan, A., Roohi, L., & Baradarani, M. M. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126.

- Benchchem. (n.d.). Cyanoindoles via Fischer Indole Synthesis.

- Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2022). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 99, 235-249.

- Baradarani, M. M., Khezri, M., & Afghan, A. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. International Journal of Organic Chemistry, 3(3), 187-193.

- ChemicalBook. (n.d.). 3-Acetyl-1H-indole-6-carbonitrile synthesis.

- ResearchGate. (n.d.). (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.

- National Center for Biotechnology Information. (2023). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues.

- Springer. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update.

- ResearchGate. (n.d.). Synthesis of 3-acy1-1-hydroxy-1 H-indole-5,6-dicarbonitriles | Request PDF.

- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3-Acyl-1-hydroxy-1H-indole-5,6-dicarbonitriles. | Request PDF.

- Santa Cruz Biotechnology. (n.d.). 3-Acetyl-1H-indole-6-carbonitrile.

- MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.

- The Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.

- National Institute of Standards and Technology. (n.d.). 3-Indolecarbonitrile.

- PubMed. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- ChemRxiv. (n.d.). Friedel-Crafts Reactions for Biomolecular Chemistry.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- The Royal Society of Chemistry. (n.d.). Supporting information Indoles.

- ChemicalBook. (n.d.). 83783-34-0(3-Acetyl-1H-indole-6-carbonitrile) Product Description.

- PubChem. (n.d.). 7-acetyl-1H-indole-3-carbonitrile.

- ResearchGate. (n.d.). Synthesis, antioxidant and antimicrobial activity of 3‐(1H‐indole‐3‐carbonyl)‐2H‐chromen‐2‐ones.

- ResearchGate. (n.d.). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid.

- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.

- National Center for Biotechnology Information. (n.d.). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe.

- The Pharma Innovation. (2020). Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent.

- International Journal of Chemical Studies. (2019). 3-Substituted indole: A review.

- National Center for Biotechnology Information. (n.d.). Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight.

- National Institute of Standards and Technology. (n.d.). N-Acetylindole.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemijournal.com [chemijournal.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. 3-Acetyl-1H-indole-6-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

- 11. Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

A Technical Guide to the Spectroscopic Characterization of 3-acetyl-1H-indole-6-carbonitrile

This guide provides an in-depth analysis of the expected spectroscopic data for the novel indole derivative, 3-acetyl-1H-indole-6-carbonitrile. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

While experimental spectra for 3-acetyl-1H-indole-6-carbonitrile are not widely available in the public domain, this guide will leverage established principles of spectroscopy and comparative data from analogous structures, primarily 3-acetylindole, to provide a robust and scientifically grounded predictive analysis. This approach is designed to empower researchers in identifying and characterizing this compound in their own laboratories.

Molecular Structure and Key Features

3-acetyl-1H-indole-6-carbonitrile possesses a core indole scaffold, a versatile heterocyclic system found in numerous biologically active compounds. The key functional groups that will dictate its spectroscopic signature are:

-

An indole ring system: A bicyclic aromatic heterocycle.

-

An acetyl group at the 3-position: An electron-withdrawing group that influences the electronic environment of the pyrrole ring.

-

A nitrile group at the 6-position: A strongly electron-withdrawing and characteristic chromophore.

-

An N-H proton on the indole ring: A site for hydrogen bonding and a characteristic signal in ¹H NMR.

Understanding the interplay of these groups is crucial for the accurate interpretation of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 3-acetyl-1H-indole-6-carbonitrile.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the known spectrum of 3-acetylindole and the expected electronic effects of the nitrile group at the 6-position.[1][2] The nitrile group is a moderate de-shielding group, which will cause downfield shifts for the protons on the benzene ring, particularly H-5 and H-7.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (N-H) | ~12.0 - 12.5 | br s | - |

| H-2 | ~8.4 | s | - |

| H-4 | ~8.2 | d | ~8.5 |

| H-5 | ~7.6 | dd | ~8.5, ~1.5 |

| H-7 | ~8.0 | d | ~1.5 |

| CH₃ (acetyl) | ~2.5 | s | - |

Interpretation and Rationale:

-

N-H Proton (H-1): The indole N-H proton is typically observed as a broad singlet at a very downfield chemical shift due to its acidic nature and potential for hydrogen bonding with the solvent or other molecules.

-

H-2 Proton: This proton is adjacent to the electron-donating nitrogen and the electron-withdrawing acetyl group, leading to a downfield singlet.

-

Aromatic Protons (H-4, H-5, H-7): The protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. H-4 will be a doublet due to coupling with H-5. H-5 will be a doublet of doublets due to coupling with both H-4 and H-7. H-7 will appear as a doublet due to meta-coupling with H-5. The presence of the electron-withdrawing nitrile group at C-6 will cause a general downfield shift for these protons compared to 3-acetylindole.

-

Acetyl Protons (CH₃): The three protons of the methyl group in the acetyl function will appear as a sharp singlet in the upfield region of the spectrum.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is derived from the known data for 3-acetylindole and analysis of substituent effects.[3] The nitrile group will have a significant electronic influence on the carbon chemical shifts of the benzene ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (acetyl) | ~192 |

| C-2 | ~138 |

| C-3 | ~118 |

| C-3a | ~128 |

| C-4 | ~122 |

| C-5 | ~125 |

| C-6 | ~108 |

| C-7 | ~115 |

| C-7a | ~137 |

| CN (nitrile) | ~119 |

| CH₃ (acetyl) | ~27 |

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is expected to be the most downfield signal in the spectrum.

-

Indole Carbons: The chemical shifts of the indole ring carbons are influenced by the nitrogen atom and the substituents. C-2 is typically downfield due to its proximity to the nitrogen and the acetyl group. The nitrile group at C-6 will cause a significant downfield shift for C-5 and C-7 and an upfield shift for C-6 itself, which is directly attached to the nitrile.

-

Nitrile Carbon (CN): The carbon of the nitrile group will appear in the aromatic region.

-

Acetyl Carbon (CH₃): The methyl carbon of the acetyl group will be found in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 3-acetyl-1H-indole-6-carbonitrile will be dominated by the characteristic vibrations of its key functional groups.

Predicted IR Spectral Data

The predicted IR absorption frequencies are based on the known spectra of indole derivatives and standard correlation tables.[4][5][6]

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (indole) | 3400 - 3300 | Medium |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (aliphatic, CH₃) | 2950 - 2850 | Medium |

| C≡N Stretch (nitrile) | 2230 - 2210 | Strong |

| C=O Stretch (acetyl) | 1680 - 1660 | Strong |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| C-H Bending (out-of-plane) | 900 - 675 | Strong |

Interpretation and Rationale:

-

N-H Stretch: The sharp to medium intensity band in the 3400-3300 cm⁻¹ region is characteristic of the N-H stretching vibration of the indole ring.

-

C≡N Stretch: A strong and sharp absorption band in the 2230-2210 cm⁻¹ region is a definitive indicator of the nitrile functional group.

-

C=O Stretch: A very strong absorption band in the 1680-1660 cm⁻¹ region is characteristic of the carbonyl stretching vibration of the acetyl group. Conjugation with the indole ring will lower this frequency slightly.

-

Aromatic and Aliphatic C-H Stretches: These will appear in their expected regions.

-

Fingerprint Region (below 1500 cm⁻¹): This region will contain a complex pattern of absorptions due to various bending and stretching vibrations, which are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.

Experimental Protocol for FTIR Data Acquisition

Caption: Workflow for FTIR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrum Data (Electron Ionization)

The predicted mass spectrum is based on the molecular weight of 3-acetyl-1H-indole-6-carbonitrile (184.19 g/mol ) and known fragmentation patterns of indole derivatives.[7][8][9]

| m/z | Predicted Identity | Notes |

| 184 | [M]⁺ | Molecular ion peak |

| 169 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |

| 141 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| 114 | [M - CH₃ - CO - HCN]⁺ | Loss of hydrogen cyanide from the indole ring |

Interpretation and Rationale:

-

Molecular Ion Peak ([M]⁺): The peak at m/z 184 will correspond to the intact molecular ion, confirming the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of indole derivatives often involves the loss of substituents. For 3-acetylindoles, a characteristic fragmentation pathway is the loss of the methyl group from the acetyl moiety to form a stable acylium ion ([M - 15]⁺).[7] This is often followed by the loss of a molecule of carbon monoxide ([M - 15 - 28]⁺). Further fragmentation of the indole ring can lead to the loss of hydrogen cyanide.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: Workflow for mass spectrometry data acquisition using electron ionization.

Conclusion

The spectroscopic data presented in this guide, while predictive, are based on sound chemical principles and extensive data from closely related compounds. This information should serve as a valuable resource for researchers working with 3-acetyl-1H-indole-6-carbonitrile, aiding in its synthesis, purification, and characterization. It is always recommended to confirm these predictions with experimentally acquired data whenever possible. The provided protocols offer a starting point for the reliable acquisition of such data.

References

-

Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A. and Bauchat, P. (2016) Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link][7]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. [Link][4]

-

ResearchGate. (n.d.). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... [Link][5]

-

Srivastava, A., et al. (2013). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. International Journal of Spectroscopy, 2013, 1-13. [Link][6]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][8]

-

Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link][9]

Sources

- 1. youtube.com [youtube.com]

- 2. 3-Acetylindole(703-80-0) 1H NMR spectrum [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 83783-34-0 CAS MSDS (3-Acetyl-1H-indole-6-carbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. eag.com [eag.com]

- 6. rtilab.com [rtilab.com]

- 7. 3-acetyl-1H-indole-6-carbonitrile - CAS:83783-34-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 8. pacificbiolabs.com [pacificbiolabs.com]

- 9. photometrics.net [photometrics.net]

An In-depth Technical Guide to the Physicochemical Properties of 3-acetyl-1H-indole-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds and pharmaceuticals.[1][2] Its versatile structure allows for diverse functionalization, leading to compounds with a wide spectrum of pharmacological activities. This guide focuses on a specific derivative, 3-acetyl-1H-indole-6-carbonitrile, providing a comprehensive analysis of its physicochemical properties. Understanding these fundamental characteristics is paramount for researchers engaged in drug discovery and development, as they profoundly influence a molecule's behavior in biological systems, from solubility and permeability to target engagement and metabolic stability. This document serves as a technical resource, offering both curated data and the underlying scientific principles for its determination.

Molecular and Physicochemical Profile

3-acetyl-1H-indole-6-carbonitrile is a small molecule featuring the characteristic indole bicyclic system, substituted with an acetyl group at the 3-position and a nitrile group at the 6-position. These functional groups significantly influence the molecule's electronic properties and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O | [3][4] |

| Molecular Weight | 184.19 g/mol | [5] |

| CAS Number | 83783-34-0 | [6] |

| Predicted Melting Point | 223-225 °C | Predicted value |

| Predicted Boiling Point | 457.2 ± 45.0 °C | Predicted value |

| Predicted LogP | 1.8 | Predicted value |

| Predicted pKa | 15.2 (acidic), 0.8 (basic) | Predicted value |

| Predicted Solubility | Data not available |

Synthesis and Structural Elucidation

The primary synthetic route to 3-acetyl-1H-indole-6-carbonitrile involves the Friedel-Crafts acylation of 6-cyanoindole with acetyl chloride.[4] This electrophilic aromatic substitution reaction is a common and effective method for introducing acyl groups onto the indole ring, typically at the electron-rich C3 position.

Structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques, each providing unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR (DMSO-d6, 400 MHz):

-

δ 11.94 (s, 1H, NH): The downfield chemical shift is characteristic of the indole N-H proton, which is deshielded and can participate in hydrogen bonding.

-

δ 8.22 (s, 1H, H2): The proton at the C2 position of the indole ring.

-

δ 7.18-7.55 (m, 3H, Ar-H): Aromatic protons on the benzene ring portion of the indole scaffold. The exact splitting patterns would depend on the specific coupling constants.

-

δ 2.45 (s, 3H, COCH₃): The singlet corresponds to the three equivalent protons of the acetyl methyl group.

Predicted ¹³C NMR (DMSO-d6, 101 MHz):

-

δ 191.5 (C=O): The carbonyl carbon of the acetyl group.

-

δ 138.0, 135.5, 125.0, 124.5, 123.0, 121.0, 119.0, 115.0 (Ar-C): Carbons of the indole ring system, including the carbon attached to the nitrile group.

-

δ 105.0 (C-CN): The carbon of the nitrile group.

-

δ 27.0 (CH₃): The methyl carbon of the acetyl group.

Note: The presented NMR data are predicted values. Experimental verification is essential for unambiguous structural assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Expected Characteristic Absorptions:

-

~3400 cm⁻¹ (N-H stretch): A sharp to moderately broad peak characteristic of the indole N-H bond.[7]

-

~2220 cm⁻¹ (C≡N stretch): A sharp, strong absorption indicative of the nitrile functional group.

-

~1650 cm⁻¹ (C=O stretch): A strong, sharp peak corresponding to the carbonyl of the acetyl group.[8]

-

~1600-1450 cm⁻¹ (C=C aromatic stretch): Multiple bands associated with the aromatic indole ring system.[7]

-

~1350 cm⁻¹ (C-H bend): Bending vibration of the methyl group.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 184.

Expected Fragmentation Pattern: A prominent fragmentation pathway for 3-acetylindoles involves the loss of the acetyl group as a ketene radical, leading to a stable indoyl cation. Further fragmentation of the indole ring can also be observed. The presence of the nitrile group will also influence the fragmentation pattern.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity and reproducibility, standardized protocols should be employed for determining the physicochemical properties of 3-acetyl-1H-indole-6-carbonitrile.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A sharp endothermic peak indicates the melting point of a crystalline solid.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the dried compound into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan with a lid. Prepare an empty sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point.

-

Data Analysis: The onset of the endothermic peak in the resulting thermogram is recorded as the melting point.

Causality: DSC is preferred over traditional melting point apparatus for its higher precision, ability to detect subtle thermal events, and requirement for a smaller sample size. The controlled heating rate ensures thermal equilibrium and accurate determination of the transition temperature.

Solubility Determination by Shake-Flask Method

Principle: The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent. It involves saturating the solvent with the compound and then measuring the concentration of the dissolved solute.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 3-acetyl-1H-indole-6-carbonitrile to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the compound in the clear supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Causality: This method directly measures the thermodynamic solubility, which is a critical parameter for predicting oral absorption and bioavailability. The extended equilibration time ensures that the solution is truly saturated, providing a reliable and reproducible value.

Biological and Medicinal Chemistry Context

While specific biological activity data for 3-acetyl-1H-indole-6-carbonitrile is not extensively reported in the public domain, the broader class of 3-substituted indoles and indole-6-carbonitriles has garnered significant interest in drug discovery.

-

Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs. The functional groups on the indole ring can be tailored to achieve selectivity for specific kinase targets.[9]

-

Antiviral Activity: Certain indole derivatives have demonstrated potent antiviral activity, including against human cytomegalovirus (HCMV).[10]

-

Antimicrobial and Antioxidant Properties: Studies on various 3-acetylindole derivatives have revealed promising antimicrobial and antioxidant activities.[11]

-

Anti-inflammatory Effects: Some 3-acetylindole derivatives have been investigated for their potential as anti-inflammatory agents.[8]

The presence of the acetyl and nitrile groups on the indole core of 3-acetyl-1H-indole-6-carbonitrile provides opportunities for further chemical modification to explore its therapeutic potential. The nitrile group, for instance, can be a key pharmacophore or a synthetic handle for creating more complex molecules.

Conclusion

3-acetyl-1H-indole-6-carbonitrile is a molecule of interest within the broader landscape of indole-based drug discovery. While a complete experimental physicochemical profile is yet to be fully elucidated in public literature, this guide provides a robust framework based on established principles and predictive models. The detailed protocols for experimental determination offer a clear path for researchers to generate the necessary data for their specific applications. As the quest for novel therapeutics continues, a thorough understanding of the fundamental properties of such compounds will remain an indispensable component of successful drug development.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Acetylindole. Retrieved from [Link]

-

Malik, M., Roy, N., Mohamed, A. P. S., Lotana, H., & Kumar, D. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(31), 21484-21515. [Link]

-

Zarei, M., Jarrahpour, A., & Doustkhah, E. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(31), 21484–21515. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0002302). Retrieved from [Link]

-

El-Brollosy, N. R., Al-Deeb, O. A., & El-Emam, A. A. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(11), 2947. [Link]

- Kumar, N., & Parle, A. (2020). Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent.

-

Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]

- Metwally, M. A., Shaaban, S., Abdel-Wahab, B. F., & El-Hiti, G. A. (2009). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. Current Organic Chemistry, 13(14), 1475-1496.

-

Dong, J., Zhang, M., et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry, 285, 117231. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-cyanoacetyl indole derivatives 1. Retrieved from [Link]

- Kumar, S., & Singh, R. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 848-857.

- Sharma, P., & Kumar, A. (2017). Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents.

-

Ali, A., et al. (2024). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. Scientific Reports, 14(1), 21703. [Link]

-

El-Sayed, M. A., et al. (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Current Organic Synthesis, 21(1). [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, Methanol, experimental) (HMDB0003320). Retrieved from [Link]

-

NIST. (n.d.). 3-Indolecarbonitrile. Retrieved from [Link]

-

Trivedi, M. K., Tallapragada, R. M., Branton, A., & Jana, S. (2015). FT-IR spectrum of control indole. ResearchGate. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2024). Synthesis Characterization, Biological Evaluation of Acetyl Substituted Heterocyclic Isatin Derivatives. Retrieved from [Link]

-

Mailyan, A., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega, 7(43), 38815-38823. [Link]

-

SpectraBase. (n.d.). 1H-Indole, 1-acetyl-3-[(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)carbonyl]-. Retrieved from [Link]

-

Williams, J. D., Chen, J. J., Drach, J. C., & Townsend, L. B. (2004). Synthesis and Antiviral Activity of 3-formyl- And 3-cyano-2,5,6-trichloroindole Nucleoside Derivatives. Journal of Medicinal Chemistry, 47(23), 5766-5772. [Link]

-

Kumar, A., & Sharma, G. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(16), 4991. [Link]

-

ChemSynthesis. (n.d.). 1H-indole-3-carbonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel histone deacetylase 6 inhibitors containing indole-based cap groups. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indole-3-acetonitrile, 1-(trimethylsilyl)-. Retrieved from [Link]

-

NIST. (n.d.). 3-Acetylbenzonitrile. Retrieved from [Link]

-

NIST. (n.d.). 3-Indolecarbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3-Acetyl-6-bromo-5-nitro-7-azaindole. Retrieved from [Link]

-

NIST. (n.d.). Indole. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indole-3-acetyl chloride. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemijournal.com [chemijournal.com]

- 5. Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 83783-34-0 CAS MSDS (3-Acetyl-1H-indole-6-carbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antiviral activity of 3-formyl- and 3-cyano-2,5,6-trichloroindole nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. thepharmajournal.com [thepharmajournal.com]

A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Acetylated Indole Compounds

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Acetylation of the indole scaffold can significantly modify its physicochemical properties and biological functions, leading to the discovery of potent therapeutic agents.[3][4] This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the discovery and isolation of novel acetylated indole compounds. We will traverse the entire workflow from natural source selection to the isolation of pure compounds, their structural elucidation, and the evaluation of their biological potential, with a focus on the causal relationships behind experimental choices and self-validating protocols.

Introduction: The Significance of Acetylated Indoles in Drug Discovery

Indole and its derivatives are recognized as "privileged fragments" in drug discovery, known to interact with a multitude of biological targets.[1] The addition of an acetyl group, either at the nitrogen (N-acetyl) or, more commonly in nature, at the C3 position (3-acetyl), can profoundly influence the molecule's electronic profile, lipophilicity, and steric interactions.[5][6] This modification has been linked to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][7][8]

Natural products, particularly from marine organisms like sponges and their associated microorganisms, are a rich and underexplored source of novel acetylated indole alkaloids.[9][10][11][12] The unique and competitive marine environment drives the evolution of complex secondary metabolites with potent bioactivities, making it a fertile ground for discovery.[4]

This guide will provide a logical and technically detailed pathway for the successful isolation and characterization of these promising compounds.

The Discovery and Isolation Workflow: A Strategic Approach

The journey from a raw natural source to a pure, characterized acetylated indole is a multi-step process that demands careful planning and execution. The following workflow is designed to be a self-validating system, where each step provides the necessary information to proceed confidently to the next.

Caption: Overall workflow for the discovery and isolation of novel acetylated indole compounds.

Detailed Experimental Protocols

Part 1: Sourcing and Extraction

The initial steps are critical as they determine the quality and diversity of the compounds obtained.

Protocol 3.1.1: Extraction of Acetylated Indoles from a Marine Sponge

This protocol is adapted from methodologies successfully employed for the isolation of indole alkaloids from marine sponges.[5][13]

-

Sample Preparation: Collect the marine sponge (e.g., Hyrtios sp.) and freeze-dry to remove water. Grind the lyophilized sponge into a fine powder to maximize the surface area for extraction.

-

Solvent Selection Rationale: A combination of moderately polar and non-polar solvents is effective for extracting a broad range of secondary metabolites, including acetylated indoles. A common choice is a mixture of methanol (MeOH) and dichloromethane (DCM) or ethyl acetate (EtOAc).[14]

-

Extraction Procedure:

-

Macerate the powdered sponge material in a 3:1 mixture of MeOH:DCM at room temperature for 24 hours.[14]

-

Filter the extract and repeat the maceration process twice more with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

-

Part 2: Fractionation and Purification

The crude extract is a complex mixture requiring systematic separation to isolate individual compounds.

Protocol 3.2.1: Bioassay-Guided Fractionation

-

Initial Fractionation (VLC):

-

Subject the crude extract to Vacuum Liquid Chromatography (VLC) on a C18 reversed-phase stationary phase.

-

Elute with a stepwise gradient of decreasing polarity, starting with 100% water and progressively increasing the proportion of methanol, concluding with 100% methanol.[14] This separates the extract into several fractions based on polarity.

-

-

Bioassay Screening:

-

Screen each fraction for the desired biological activity (e.g., cytotoxicity against a cancer cell line like LNCaP).[13] This allows for the prioritization of fractions containing bioactive compounds, focusing purification efforts.

-

-

Secondary Fractionation (Column Chromatography):

-

Subject the most active fraction(s) to silica gel column chromatography.

-

Elute with a gradient of increasing polarity, for example, starting with 100% hexane and gradually introducing ethyl acetate, followed by methanol. This orthogonal separation technique (normal phase vs. reversed phase) is crucial for resolving co-eluting compounds.

-

Protocol 3.2.2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This is the final step to obtain highly pure compounds.

-

Method Development: First, develop an analytical HPLC method to achieve good separation of the target compound from impurities in the semi-purified fraction. A common starting point is a C18 column with a mobile phase of acetonitrile or methanol and water, often with an acid modifier like 0.1% trifluoroacetic acid (TFA) or acetic acid to improve peak shape.[15][16]

-

Preparative HPLC Run:

-

Column: YMC-Triart C18 (e.g., 250 x 9.6 mm, 5 µm).[16]

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water with 0.3% aqueous acetic acid.[15][16]

-

Flow Rate: Typically 2.0-4.0 mL/min for a semi-preparative column.[16]

-

Detection: UV detection at a wavelength where the indole chromophore absorbs, commonly 254 nm.[15][16]

-

Fraction Collection: Collect the peaks corresponding to the target compounds.

-

Desalting: Evaporate the solvent and, if an acid modifier was used, desalt the pure compound by redissolving in a minimal amount of organic solvent and passing it through a small plug of neutral silica or by a final HPLC run with a volatile buffer system.

-

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. saapjournals.org [saapjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent progress in biologically active indole hybrids: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel Alkaloids from Marine Actinobacteria: Discovery and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. asm.org [asm.org]

Preliminary Biological Screening of 3-acetyl-1H-indole-6-carbonitrile: An In-depth Technical Guide

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] This technical guide provides a comprehensive framework for the preliminary biological screening of a novel indole derivative, 3-acetyl-1H-indole-6-carbonitrile. While specific experimental data for this compound is not yet publicly available, this document outlines a robust, multi-pronged screening strategy to elucidate its potential as a therapeutic agent. We will detail the protocols for evaluating its anticancer, antimicrobial, and antioxidant activities, underpinned by the rationale for each experimental choice. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities within the promising class of indole derivatives.

Introduction: The Rationale for Screening 3-acetyl-1H-indole-6-carbonitrile

The indole nucleus is a cornerstone in the development of new pharmaceuticals, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4][5] The 3-acetylindole moiety, in particular, serves as a versatile precursor for the synthesis of various bioactive molecules.[3][5] The introduction of a carbonitrile group at the 6-position of the indole ring in 3-acetyl-1H-indole-6-carbonitrile introduces a unique electronic and steric profile, warranting a thorough investigation of its biological potential.

This guide will focus on three key areas of preliminary biological screening:

-

Anticancer Activity: Many indole alkaloids and their synthetic derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[6][7][8]

-

Antimicrobial Activity: The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents, and indole derivatives have shown promise in this area.[2][9]

-

Antioxidant Activity: Oxidative stress is implicated in a multitude of diseases, and compounds capable of scavenging free radicals are of significant therapeutic interest.[10][11][12]

The following sections will provide detailed, step-by-step protocols for assessing the activity of 3-acetyl-1H-indole-6-carbonitrile in these three domains.

Anticancer Activity Screening

The initial assessment of anticancer potential typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cellular metabolic activity, which serves as an indicator of cell viability.[6]

Experimental Protocol: MTT Cytotoxicity Assay

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, and A549 for lung cancer) and a normal cell line (e.g., HEK-293, human embryonic kidney cells) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Harvest the cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 3-acetyl-1H-indole-6-carbonitrile in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the culture medium in the 96-well plates with fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

-

Incubate the plates for 48 hours.

-

-

MTT Addition and Formazan Solubilization:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubate the plates for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Compound | IC₅₀ (µM) [Hypothetical] |

| MCF-7 (Breast Cancer) | 3-acetyl-1H-indole-6-carbonitrile | 15.2 |

| HCT-116 (Colon Cancer) | 3-acetyl-1H-indole-6-carbonitrile | 22.5 |

| A549 (Lung Cancer) | 3-acetyl-1H-indole-6-carbonitrile | 35.8 |

| HEK-293 (Normal) | 3-acetyl-1H-indole-6-carbonitrile | > 100 |

| MCF-7 (Breast Cancer) | Doxorubicin (Positive Control) | 0.8 |

Experimental Workflow Diagram

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity Screening

The antimicrobial potential of 3-acetyl-1H-indole-6-carbonitrile can be assessed against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Step-by-Step Methodology:

-

Microorganism Preparation:

-

Select a panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungus (e.g., Candida albicans).

-

Prepare a standardized inoculum of each microorganism (approximately 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

-

Compound Dilution:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of 3-acetyl-1H-indole-6-carbonitrile in the broth medium to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well containing the diluted compound.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Data Presentation: Hypothetical Antimicrobial Activity Data

| Microorganism | Compound | MIC (µg/mL) [Hypothetical] |

| Staphylococcus aureus (Gram-positive) | 3-acetyl-1H-indole-6-carbonitrile | 16 |

| Escherichia coli (Gram-negative) | 3-acetyl-1H-indole-6-carbonitrile | 64 |

| Candida albicans (Fungus) | 3-acetyl-1H-indole-6-carbonitrile | 32 |

| Staphylococcus aureus | Ciprofloxacin (Positive Control) | 1 |

| Candida albicans | Fluconazole (Positive Control) | 2 |

Experimental Workflow Diagram

Caption: Workflow for the broth microdilution assay.

Antioxidant Activity Screening

The antioxidant capacity of 3-acetyl-1H-indole-6-carbonitrile can be evaluated using in vitro chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[11][13]

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[11]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of 3-acetyl-1H-indole-6-carbonitrile in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add different concentrations of the test compound.

-

Add the DPPH solution to each well.

-

Include a control (DPPH solution without the test compound) and a standard antioxidant (e.g., ascorbic acid).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100

-

Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

-

Data Presentation: Hypothetical Antioxidant Activity Data

| Assay | Compound | IC₅₀ (µg/mL) [Hypothetical] |

| DPPH Radical Scavenging | 3-acetyl-1H-indole-6-carbonitrile | 45.6 |

| ABTS Radical Scavenging | 3-acetyl-1H-indole-6-carbonitrile | 38.2 |

| DPPH Radical Scavenging | Ascorbic Acid (Standard) | 8.5 |

| ABTS Radical Scavenging | Trolox (Standard) | 10.2 |

Signaling Pathway Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. turkjps.org [turkjps.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Degradation Profile of 3-acetyl-1H-indole-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stability and potential degradation profile of 3-acetyl-1H-indole-6-carbonitrile, a key heterocyclic scaffold of interest in medicinal chemistry. In the absence of direct, published stability data for this specific molecule, this document synthesizes established principles of indole chemistry, data from related analogues, and standard drug stability testing methodologies to construct a predictive and actionable framework for its handling, formulation, and analytical characterization. We will explore the intrinsic chemical liabilities of the molecule, propose mechanistically sound degradation pathways under various stress conditions, and provide detailed, field-proven protocols for conducting forced degradation studies. This guide is intended to equip researchers and drug development professionals with the necessary expertise to anticipate stability challenges, develop robust analytical methods, and ensure the quality and safety of drug candidates incorporating this moiety.

Introduction: The Significance of the 3-acetyl-1H-indole-6-carbonitrile Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." The specific substitution pattern of 3-acetyl-1H-indole-6-carbonitrile, featuring an acetyl group at the electron-rich C3 position and a cyano group on the benzene ring, suggests a molecule designed to modulate biological activity through targeted interactions.

The acetyl group can act as a hydrogen bond acceptor and its carbonyl carbon is susceptible to nucleophilic attack. The nitrile group is a strong electron-withdrawing group, influencing the overall electron density of the indole ring system, and can also participate in metabolic transformations. Understanding the inherent stability of this combination of functional groups is paramount for advancing any potential drug candidate through the development pipeline. A proactive and scientifically rigorous approach to stability testing can mitigate risks, reduce development timelines, and ensure the delivery of a safe and efficacious therapeutic agent.

Intrinsic Stability and Predicted Degradation Profile

The chemical architecture of 3-acetyl-1H-indole-6-carbonitrile presents several potential sites for degradation under conditions relevant to pharmaceutical manufacturing, storage, and administration. The principal areas of lability are the indole ring itself, the 3-acetyl substituent, and to a lesser extent, the 6-carbonitrile group.

The Indole Nucleus: A Target for Oxidation

The indole ring is inherently susceptible to oxidation. The pyrrole moiety, in particular, is electron-rich and can be oxidized under atmospheric oxygen, in the presence of oxidizing agents, or through photo-oxidation. A common degradation pathway for 3-substituted indoles involves oxidation at the C2 position to form an oxindole derivative.[1][2][3]

-

Proposed Oxidative Degradation Pathway: Exposure to oxidative stress (e.g., hydrogen peroxide, atmospheric oxygen catalyzed by metal ions) is predicted to convert 3-acetyl-1H-indole-6-carbonitrile to 3-acetyl-2-oxo-2,3-dihydro-1H-indole-6-carbonitrile (an oxindole derivative). Further oxidation could potentially lead to ring-opened products.

The 3-Acetyl Group: Susceptibility to Hydrolysis and Photodegradation

The acetyl group at the C3 position is a key functional handle but also a potential point of instability.

-

Hydrolytic Degradation: Under acidic or basic conditions, the acetyl group can undergo hydrolysis to yield 1H-indole-6-carbonitrile-3-carboxylic acid, which may further decarboxylate under harsh conditions to 1H-indole-6-carbonitrile. The rate of hydrolysis is expected to be pH-dependent.

-

Photodegradation: Indole derivatives are known to be photosensitive.[4][5][6] The acetyl group, being a chromophore, can absorb UV light, leading to the formation of excited states that may undergo various photochemical reactions, including Norrish Type I or Type II cleavage, or promote photo-oxidation of the indole ring.

The 6-Carbonitrile Group: Generally Stable but Potential for Hydrolysis

The nitrile group is generally robust under most pharmaceutical processing and storage conditions. However, under forcing acidic or basic conditions, it can be hydrolyzed to a carboxylic acid (1H-indole-6-carboxylic acid) or an amide intermediate (3-acetyl-1H-indole-6-carboxamide). This degradation pathway is generally slower than the oxidation of the indole ring or hydrolysis of the acetyl group.

Thermal Degradation

The thermal decomposition of indole derivatives can be complex, often initiated by the ejection of a hydrogen atom from the N-H bond, leading to a cascade of radical reactions, fragmentation, and polymerization at elevated temperatures.[7][8][9] For 3-acetyl-1H-indole-6-carbonitrile, significant thermal degradation is not expected under typical storage conditions but could be a factor in high-temperature manufacturing processes.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is a critical component of drug development that helps to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[10][11][12][13] The following section outlines a comprehensive strategy for the forced degradation of 3-acetyl-1H-indole-6-carbonitrile.

Rationale for Experimental Design

The choice of stress conditions is guided by the predicted chemical liabilities of the molecule and regulatory guidelines. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation, which can complicate analysis.

Experimental Workflow for Forced Degradation

Caption: Experimental workflow for forced degradation studies.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including control samples and time-point analysis to monitor the progression of degradation.

-

Objective: To assess the stability of 3-acetyl-1H-indole-6-carbonitrile in acidic and basic conditions.

-

Materials:

-

3-acetyl-1H-indole-6-carbonitrile

-

Acetonitrile (ACN), HPLC grade

-

Purified water, HPLC grade

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

-

Procedure:

-

Prepare a stock solution of the drug substance at 1 mg/mL in a 50:50 ACN:water mixture.

-

Acidic Condition:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the solution in a water bath at 60°C.

-

Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

-

-

Basic Condition:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Keep the solution at room temperature.

-

Withdraw aliquots at 0, 1, 2, 4, and 8 hours.

-

Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.

-

-

Control: Prepare a control sample by adding 1 mL of purified water to 1 mL of the stock solution and subject it to the same conditions.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

-

Objective: To evaluate the susceptibility of the molecule to oxidation.

-

Materials:

-

Drug substance stock solution (as in Protocol 1)

-

Hydrogen peroxide (H₂O₂), 30%

-

-

Procedure:

-

To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light.

-

Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Dilute the samples to a suitable concentration for HPLC analysis.

-

Prepare a control sample with purified water instead of H₂O₂.

-

-

Objective: To determine the photostability of the drug substance as per regulatory guidelines.

-

Materials:

-

3-acetyl-1H-indole-6-carbonitrile (solid and in solution)

-

Photostability chamber compliant with ICH Q1B guidelines.[14]

-

-

Procedure:

-

Expose the solid drug substance and a solution (e.g., 1 mg/mL in 50:50 ACN:water) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analyze the samples after exposure and compare them to the dark controls.

-

Analytical Methodology for Stability Assessment

A robust, stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is the primary tool for this analysis.

-

Rationale for Method Development: The method development process should focus on achieving adequate resolution between the parent peak and all potential degradation product peaks. A gradient elution is often necessary to separate compounds with a range of polarities.

-

Hypothetical HPLC Method:

-

Column: C18, 4.6 x 150 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then re-equilibrate.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm and 300 nm (or photodiode array detector to assess peak purity).

-

Injection Volume: 10 µL

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for the structural elucidation of degradation products.

-

Workflow:

-

Analyze the stressed samples using the developed HPLC method coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Determine the mass-to-charge ratio (m/z) of the parent compound and any new peaks observed in the chromatograms.

-

Perform fragmentation studies (MS/MS) on the degradant peaks to obtain structural information.

-

Propose structures for the degradation products based on the mass shifts from the parent drug and the fragmentation patterns.

-

Data Presentation and Interpretation

Predicted Degradation Products

| Stress Condition | Proposed Degradant | Predicted Mass Shift |

| Oxidation | 3-acetyl-2-oxo-2,3-dihydro-1H-indole-6-carbonitrile | +16 Da |

| Acid/Base Hydrolysis (Acetyl) | 1H-indole-6-carbonitrile-3-carboxylic acid | -14 Da (after decarboxylation) |

| Acid/Base Hydrolysis (Nitrile) | 3-acetyl-1H-indole-6-carboxamide | +18 Da |

| Acid/Base Hydrolysis (Nitrile) | 3-acetyl-1H-indole-6-carboxylic acid | +17 Da |

Visualizing Degradation Pathways

Caption: Predicted major degradation pathways for 3-acetyl-1H-indole-6-carbonitrile.

Conclusion and Recommendations

This guide provides a predictive but scientifically grounded framework for understanding the stability and degradation profile of 3-acetyl-1H-indole-6-carbonitrile. The primary predicted degradation pathways are oxidation of the indole ring and hydrolysis of the 3-acetyl group. The nitrile group is expected to be more stable but may hydrolyze under harsh conditions.

Key Recommendations for Drug Development Professionals:

-

Antioxidants: For liquid formulations, the inclusion of antioxidants may be necessary to prevent oxidative degradation.

-

pH Control: Formulation development should focus on identifying a pH of maximum stability, likely in the mid-pH range (4-6), to minimize both acid and base-catalyzed hydrolysis.

-

Packaging: Protection from light is crucial. Opaque or UV-protective primary packaging is strongly recommended.

-

Analytical Method: The development of a validated, stability-indicating HPLC method early in the development process is essential for accurate monitoring of the drug substance and product purity.

By proactively addressing these potential stability issues, researchers and developers can ensure the robustness and quality of drug candidates based on the 3-acetyl-1H-indole-6-carbonitrile scaffold, ultimately facilitating a smoother and more successful path to clinical application.

References

-

Attwood, G., Li, D., Pacheco, D., & Tavendale, M. (2006). Production of indolic compounds by rumen bacteria isolated from grazing ruminants. Journal of Applied Microbiology, 100(6), 1261–1271. [Link]

-

Eftink, M. R., Selvidge, L. A., Callis, P. R., & Rehms, A. A. (1990). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry, 94(9), 3469–3479. [Link]

-

Mackie, J. C., Dunder, T., & Colket, M. B. (1997). Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A, 101(33), 6031–6039. [Link]

-

Reinecke, D. M., & Bandurski, R. S. (1988). Oxidation of Indole-3-Acetic Acid to Oxindole-3-Acetic Acid by an Enzyme Preparation from Zea mays. Plant Physiology, 86(3), 868–872. [Link]

-

Monti, D., et al. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 268-275. [Link]

-

Klein, R., Tatischeff, I., Bazin, M., & Santus, R. (1981). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry, 85(6), 670–677. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

-

YouTube. (2022). How to Conduct Forced Degradation Study for Drug Product as per ANVISA?[Link]

-

Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2688. [Link]

-

Ostrovskii, D., et al. (2015). Analysis of Indole-3-Acetic Acid Metabolites from Dalbergia dolichopetala by High Performance Liquid Chromatography-Mass Spectrometry. Journal of the Brazilian Chemical Society, 26(8), 1648-1654. [Link]

-

Sbardelotto, T. R., et al. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2015, 129159. [Link]

Sources

- 1. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidation of Indole-3-Acetic Acid to Oxindole-3-Acetic Acid by an Enzyme Preparation from Zea mays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. akjournals.com [akjournals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. scispace.com [scispace.com]